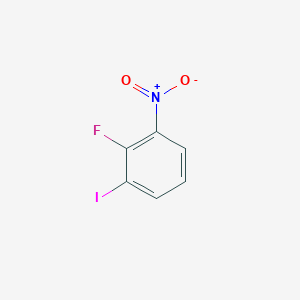
2-氟-1-碘-3-硝基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1-iodo-3-nitrobenzene is an aromatic compound that contains a benzene ring substituted with fluorine, iodine, and nitro groups
科学研究应用
2-Fluoro-1-iodo-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and dyes.
作用机制
Target of Action
The primary targets of 2-Fluoro-1-iodo-3-nitrobenzene are likely to be the benzylic positions in organic compounds . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .
Mode of Action
2-Fluoro-1-iodo-3-nitrobenzene likely interacts with its targets through a series of substitution reactions . For instance, benzylic halides typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary . These reactions involve the replacement of a leaving group (in this case, the halide) by a nucleophile .
Biochemical Pathways
It’s known that nitro groups can be reduced to amines in a biochemical context , which could potentially affect a variety of biochemical pathways, given the importance of amines in biochemistry.
Pharmacokinetics
It’s worth noting that the compound’s physical properties, such as its molecular weight of 26700 , could influence its pharmacokinetic behavior.
Result of Action
Given its potential to undergo reactions at the benzylic position , it could potentially lead to a variety of products depending on the specific conditions and reactants present.
Action Environment
The action, efficacy, and stability of 2-Fluoro-1-iodo-3-nitrobenzene can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and dry, at a temperature between 2-8°C . These conditions likely help to maintain the compound’s stability and prevent unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-iodo-3-nitrobenzene typically involves multiple steps, starting from a benzene derivative. One common approach is to introduce the nitro group first, followed by the halogen substituents. Here is a general synthetic route:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Fluorination: The nitrobenzene is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Iodination: Finally, the fluoronitrobenzene is iodinated using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, to yield 2-Fluoro-1-iodo-3-nitrobenzene.
Industrial Production Methods
Industrial production methods for 2-Fluoro-1-iodo-3-nitrobenzene would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
化学反应分析
Types of Reactions
2-Fluoro-1-iodo-3-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution. the iodine and fluorine substituents can still participate in such reactions under specific conditions.
Nucleophilic Aromatic Substitution: The presence of the nitro group can activate the benzene ring towards nucleophilic aromatic substitution, especially at the positions ortho and para to the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reducing agents like tin and hydrochloric acid or hydrogen gas with a palladium catalyst.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated derivatives of 2-Fluoro-1-iodo-3-nitrobenzene.
Nucleophilic Aromatic Substitution: Products include substituted derivatives where the nucleophile has replaced the iodine or fluorine atom.
Reduction: The major product is 2-Fluoro-1-iodo-3-aminobenzene.
相似化合物的比较
Similar Compounds
2-Fluoro-1-iodobenzene: Lacks the nitro group, making it less reactive towards nucleophilic aromatic substitution.
2-Fluoro-3-nitrobenzene:
1-Iodo-3-nitrobenzene: Lacks the fluorine atom, which can influence its chemical properties and reactivity.
Uniqueness
2-Fluoro-1-iodo-3-nitrobenzene is unique due to the presence of all three substituents (fluorine, iodine, and nitro groups) on the benzene ring
属性
IUPAC Name |
2-fluoro-1-iodo-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBBGGJMXFKGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine](/img/structure/B2521397.png)
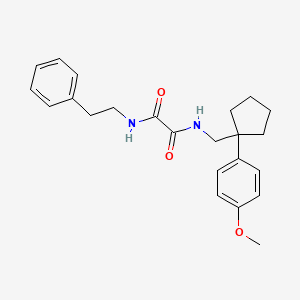
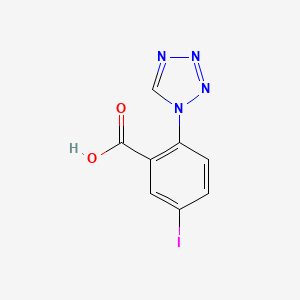

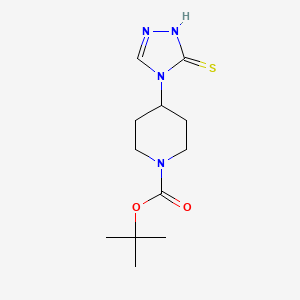
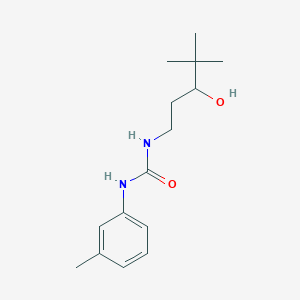
![5-[(cyclohexylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2521410.png)
![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2521411.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2521413.png)
![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2521414.png)
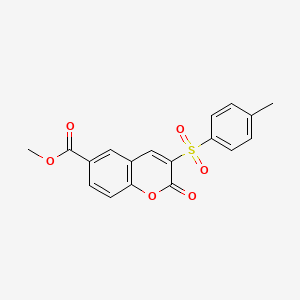
![3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2521416.png)
![N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2521417.png)
